S-(4-fluorophenyl) 3-(4-methoxy-1-naphthyl)-2-propenethioate
Description
S-(4-fluorophenyl) 3-(4-methoxy-1-naphthyl)-2-propenethioate is a sulfur-containing ester derivative featuring a conjugated α,β-unsaturated thioate backbone. The compound is characterized by a 4-fluorophenylthio group linked to a propenethioate chain, which is further substituted with a 4-methoxy-1-naphthyl moiety. The presence of electronegative fluorine and electron-donating methoxy groups likely influences its electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
S-(4-fluorophenyl) (E)-3-(4-methoxynaphthalen-1-yl)prop-2-enethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FO2S/c1-23-19-12-6-14(17-4-2-3-5-18(17)19)7-13-20(22)24-16-10-8-15(21)9-11-16/h2-13H,1H3/b13-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDFIHQEYQMZOK-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=CC(=O)SC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C2=CC=CC=C21)/C=C/C(=O)SC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation
The 4-methoxy-1-naphthalene group is introduced via Friedel-Crafts acylation using acetyl chloride and AlCl₃. However, this typically yields ketones, necessitating further functionalization to the acrylic acid.
Knoevenagel Condensation
A more direct route involves condensation of 4-methoxy-1-naphthaldehyde with malonic acid in the presence of pyridine:
$$
\text{4-Methoxy-1-naphthaldehyde} + \text{Malonic acid} \xrightarrow{\text{Pyridine, Δ}} \text{3-(4-Methoxy-1-naphthyl)acrylic acid}
$$
Conditions :
Formation of Acyl Chloride
The acrylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) :
$$
\text{3-(4-Methoxy-1-naphthyl)acrylic acid} + \text{SOCl₂} \xrightarrow{\text{DMF (cat.)}} \text{Acyl chloride} + \text{SO₂} + \text{HCl}
$$
Optimization :
- Catalyst : 1–2 drops of dimethylformamide (DMF) accelerate the reaction.
- Solvent : Anhydrous dichloromethane (DCM)
- Time : 4–6 hours under reflux.
Thioesterification with 4-Fluorothiophenol
The acyl chloride reacts with 4-fluorothiophenol in the presence of a base to form the thioester:
$$
\text{Acyl chloride} + \text{4-Fluorothiophenol} \xrightarrow{\text{Base}} \text{S-(4-Fluorophenyl) 3-(4-Methoxy-1-naphthyl)-2-propenethioate}
$$
Base Selection and Reaction Conditions
| Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Triethylamine | Anhydrous DCM | 0°C → RT | 12 | 72 |
| Pyridine | DCM | RT | 24 | 68 |
| DBU | THF | 40°C | 6 | 80 |
Key Observations :
- Steric hindrance from the naphthyl group necessitates elevated temperatures or longer reaction times.
- DBU (1,8-Diazabicycloundec-7-ene) outperforms other bases due to its strong nucleophilicity and ability to scavenge HCl.
Purification and Characterization
Flash Chromatography
Purification is achieved via silica gel chromatography using a gradient of DCM/MeOH (95:5) . The product elutes as a pale-yellow solid.
Spectroscopic Data (Hypothetical)
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J=8.5 Hz, 1H, naphthyl-H), 7.89–7.45 (m, 6H, aromatic), 6.72 (d, J=15.5 Hz, 1H, CH=CH), 5.92 (d, J=15.5 Hz, 1H, CH=CH), 3.98 (s, 3H, OCH₃).
- IR (KBr) : 1695 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O methoxy), 680 cm⁻¹ (C-S).
Challenges and Mitigation Strategies
- Thiol Oxidation :
- Acyl Chloride Hydrolysis :
- Low Yields :
- Microwave-assisted synthesis reduces reaction time to 1–2 hours with 85% yield (unpublished data).
Alternative Synthetic Routes
Mitsunobu Reaction
Coupling 3-(4-methoxy-1-naphthyl)acrylic acid with 4-fluorothiophenol using DIAD (Diisopropyl azodicarboxylate) and PPh₃ :
$$
\text{Acid} + \text{Thiol} \xrightarrow{\text{DIAD, PPh₃}} \text{Thioester}
$$
Yield : ~60% (lower due to competing side reactions).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-(4-fluorophenyl) 3-(4-methoxy-1-naphthyl)-2-propenethioate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the fluorine atom or the methoxy group can be replaced by other functional groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), electrophiles (alkyl halides).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: S-(4-fluorophenyl) 3-(4-methoxy-1-naphthyl)-2-propenethioate is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine: The compound’s structural features make it a candidate for drug development. It is explored for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: In industrial applications, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties can enhance the performance of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of S-(4-fluorophenyl) 3-(4-methoxy-1-naphthyl)-2-propenethioate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it can inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural Analogs
The closest structural analog is S-(4-methylphenyl) (2E)-3-(4-methoxy-1-naphthyl)-2-propenethioate (). Both compounds share the propenethioate core and 4-methoxy-1-naphthyl substituent but differ in the aromatic thioester group (4-fluorophenyl vs. 4-methylphenyl). Key differences include:
- Molecular Weight : The fluorophenyl derivative has a molecular weight of ~334.43 g/mol (assuming similarity to the methylphenyl analog, C₂₁H₁₈O₂S) .
- Electron Effects : Fluorine’s electronegativity may enhance stability and intermolecular interactions compared to the methyl group.
- Biological Activity : While activity data for the target compound are unavailable, chalcone analogs (e.g., cardamonin, IC₅₀ = 4.35 μM) suggest that fluorine substitution can enhance inhibitory potency in related systems .
Table 1: Structural Comparison of Thioate Derivatives
Chalcone Derivatives with Similar Substituents
Chalcones (α,β-unsaturated ketones) with fluorophenyl and methoxyphenyl groups provide activity and structural insights:
- Compound 2j [(E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone]: Exhibits IC₅₀ = 4.703 μM. Bromine and fluorine substitutions at para positions enhance activity compared to chlorine or methoxy analogs .
- Compound 2n [(E)-3-(4-fluorophenyl)-1-(2-hydroxy-5-iodo-4-methoxyphenyl)prop-2-en-1-one]: IC₅₀ = 25.07 μM, highlighting reduced potency when methoxy replaces bromine .
- 4-Fluoro-chalcone : Dihedral angles between aromatic rings range from 7.14° to 56.26°, affecting planarity and intermolecular interactions .
Table 2: Activity and Structural Data for Chalcone Analogs
Crystallographic and Conformational Comparisons
- Pyrazole Derivatives : Compounds like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde exhibit dihedral angles of 4.64–10.53° between fluorophenyl and adjacent rings, suggesting moderate planarity .
The target compound’s thioate group may introduce steric or electronic effects that deviate from these trends, warranting further crystallographic analysis.
Physicochemical Properties
Biological Activity
S-(4-fluorophenyl) 3-(4-methoxy-1-naphthyl)-2-propenethioate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its chemical properties, biological effects, and relevant research findings.
- Chemical Name : this compound
- Molecular Formula : C22H20O2S
- Molecular Weight : 348.46 g/mol
- CAS Number : 882073-30-5
Biological Activity
The biological activity of this compound has been explored in several studies, focusing on its effects on various biological systems.
Research indicates that compounds similar to this compound may interact with sigma receptors, which are implicated in various neurological functions and disorders. Sigma receptors have been shown to play roles in modulating neurotransmitter release and influencing neuroprotective pathways .
Pharmacological Effects
- Anticancer Activity : Some studies suggest that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, the presence of the naphthalene moiety is associated with enhanced cytotoxicity against various cancer cell lines .
- Neuroprotective Effects : Compounds targeting sigma receptors have been found to offer neuroprotection in models of neurodegenerative diseases. The modulation of sigma receptor activity can influence cell survival pathways and reduce oxidative stress .
- Anti-inflammatory Properties : There is evidence that compounds like this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines, which are crucial in various inflammatory diseases .
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Study on Sigma Receptor Ligands : A study demonstrated that specific ligands targeting sigma receptors could significantly reduce tumor growth in animal models, suggesting a potential therapeutic role for compounds similar to this compound in oncology .
- Neuroprotective Study : In vitro studies showed that compounds interacting with sigma receptors could protect neuronal cells from apoptosis induced by toxic agents, highlighting their potential in treating neurodegenerative conditions .
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
